![molecular formula C18H28N2 B12924886 (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-16-3](/img/structure/B12924886.png)
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound with potential applications in medicinal chemistry. It features a pyrrolidine ring substituted with a cyclopentyl group and a 2,3-dimethylbenzyl group, making it a structurally unique molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Substitution with Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions.
Attachment of the 2,3-Dimethylbenzyl Group: This step involves the use of benzyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
- Use of metal catalysts to enhance reaction efficiency.
- High-pressure reactors to increase reaction rates.
- Continuous flow systems for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Benzyl halides in the presence of bases like sodium hydride (NaH).
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with monoamine transporters, influencing the reuptake of neurotransmitters like serotonin and norepinephrine.
Pathways Involved: The compound may modulate neurotransmitter pathways, potentially leading to antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
(3S)-1-(2,3-dimethylbenzyl)pyrrolidin-3-amine: Shares a similar pyrrolidine structure but lacks the cyclopentyl group.
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines: These compounds are selective dual serotonin/noradrenaline reuptake inhibitors.
Uniqueness:
- The presence of both the cyclopentyl and 2,3-dimethylbenzyl groups in (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine provides unique steric and electronic properties, potentially enhancing its interaction with biological targets.
Eigenschaften
CAS-Nummer |
820980-16-3 |
|---|---|
Molekularformel |
C18H28N2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-6-5-7-16(15(14)2)13-20(17-8-3-4-9-17)18-10-11-19-12-18/h5-7,17-19H,3-4,8-13H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
QWLYSBNMDNWIMP-SFHVURJKSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)CN([C@H]2CCNC2)C3CCCC3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)CN(C2CCCC2)C3CCNC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


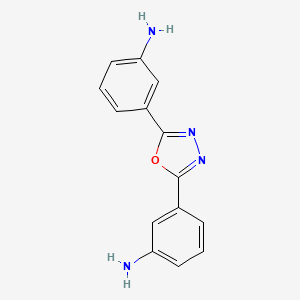
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
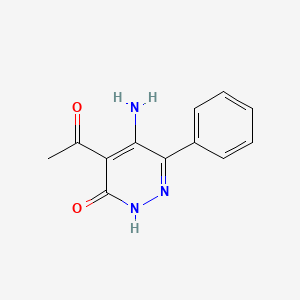


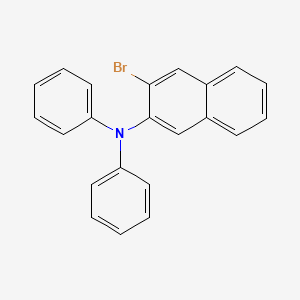
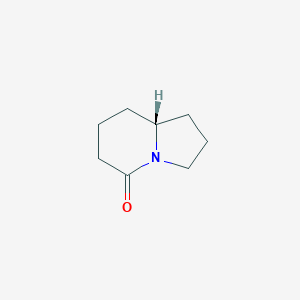

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


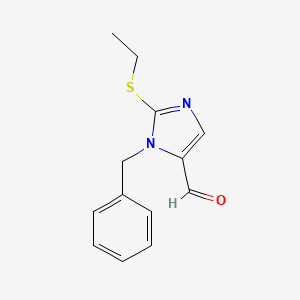
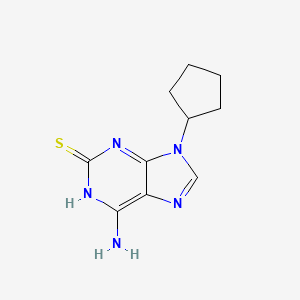
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)
